molecular formula C12H26N2O4 B1218665 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane CAS No. 23978-55-4

1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane

Cat. No. B1218665
CAS RN: 23978-55-4
M. Wt: 262.35 g/mol
InChI Key: NLMDJJTUQPXZFG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis The molecular structure of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane complexes has been extensively investigated. For example, the crystal and molecular structure of its zinc complex reveals a six-coordinated zinc cation within the macrocyclic cavity, forming an irregular octahedral coordination sphere. This structural insight underlines the macrocycle's ability to encapsulate metal ions in a specific orientation, which is crucial for understanding its complexation behavior (Gluziński et al., 1989).

Chemical Reactions and Properties Chemical reactions involving 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane often result in the formation of complexes with distinct physical and chemical properties. The compound's reaction with π-electron acceptors, for example, leads to the formation of charge transfer complexes, showcasing its electron-donating capabilities. Such interactions highlight the versatility of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane in forming supramolecular structures with varied functionalities (Nour et al., 1999).

Physical Properties Analysis The physical properties of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane derivatives are influenced by their molecular structure and the nature of their complexation with metal ions. Studies have shown that these compounds exhibit significant selectivity towards specific metal ions, which can be attributed to the spatial arrangement and electronic properties of the macrocycle. This selectivity is crucial for applications in ion sensing and separation technologies (Brücher et al., 1993).

Chemical Properties Analysis The chemical properties of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane are characterized by its ability to form stable and selective complexes with various metal ions. The compound's complexation behavior is a key aspect of its chemical properties, influencing its potential applications in areas such as catalysis, drug delivery, and environmental remediation. The synthesis of fluorescent derivatives of this macrocycle further exemplifies its utility in designing molecules with specific chemical functionalities for analytical and bioanalytical applications (Bem et al., 2004).

Scientific Research Applications

Ion Selective Electrodes

1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane derivatives have been utilized in the development of ion-selective membrane electrodes, particularly for detecting lead(II) ions. The effectiveness of these electrodes in potentiometric titrations and their application in determining lead ions in water samples have been demonstrated (Yang et al., 1997).

Molecular Structure Analysis

The molecular structure of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane complexes has been explored using X-ray diffraction methods. This includes investigating the structure of zinc(II) complexes to understand their coordination and molecular arrangement (Gluziński et al., 1989).

Intercalation Studies

Research has been conducted on the intercalation of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane by α- and γ-zirconium phosphates. This study provides insights into the interactions between this compound and zirconium phosphates, important for understanding its potential applications in materials science (Kijima et al., 1996).

Complexation Properties

The complexation properties of various derivatives of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane have been studied. These studies have determined the stability constants of these complexes with various metal ions, highlighting the compound's potential in selective metal ion binding (Brücher et al., 1995).

Electrochemical Behavior

Research has explored the electrochemical behavior of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane derivatives. This includes understanding how these compounds interact with metal cations, which is crucial for applications in sensing and catalysis (Medina et al., 1991).

Charge Transfer Complexes

The formation of charge transfer complexes involving 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane has been studied. This research is significant for understanding the electronic properties of these complexes and their potential applications in electronic and photonic devices (Nour et al., 1999).

Safety And Hazards

The safety information for 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane includes the following hazard statements: H315 - H319 - H335 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338 , which provide guidance on how to handle and store the substance safely .

properties

IUPAC Name

1,4,10,13-tetraoxa-7,16-diazacyclooctadecane
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InChI

InChI=1S/C12H26N2O4/c1-5-15-9-10-17-7-3-14-4-8-18-12-11-16-6-2-13-1/h13-14H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMDJJTUQPXZFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCCNCCOCCOCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20178699
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Molecular Weight

262.35 g/mol
Source PubChem
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Product Name

1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane

CAS RN

23978-55-4
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Record name 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane
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Synthesis routes and methods

Procedure details

A solution of 18.5 g. of the diamide obtained in Example 3 in 450 ml. anhydrous tetrahydrofurane is slowly added to a mixture of 150 ml. anhydrous tetrahydrofurane and 12 g. LiAlH4 while stirring and heating at the reflux temperature. After the addition is completed, the mixture is stirred under reflux and under a nitrogen atmosphere for 24 hours. After cooling to room temperature the excess reagent is destroyed by adding a mixture of water and THF (1:2). The mixture is filtered and the filtrate is evaporated to dryness. The residue is dissolved in benzene and the solution is passed through a column of Al2O3 with benzene as eluant. The solution is evaporated to dryness and after recrystallization from benzene/petrol ether 13.5 g. of the desired product is obtained. m.p. = 115°C-116°C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
857
Citations
VK Gupta, AK Jain, P Kumar - Sensors and Actuators B: Chemical, 2006 - Elsevier
A new poly(vinyl chloride) membrane sensor for Pb(II) ions based on N,N′-dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane (I) as an ionophore was prepared. The sensor …
Number of citations: 347 www.sciencedirect.com
E Brücher, B Győri, J Emri, S Jakab, Z Kovács… - Journal of the …, 1995 - pubs.rsc.org
The macrocycles 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-bis(malonate)(oddm), -7-malonate (odmm) and -7,16-bis(α-methylacetate)(oddp) have been synthesized. Their …
Number of citations: 4 pubs.rsc.org
SS Basok, L Croitoru, MS Fonari, EV Ganin… - … Section C: Crystal …, 2005 - scripts.iucr.org
7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane, C26H38N2O4, (I), crystallizes in space group P21/c, with two independent molecules adopting different conformations. …
Number of citations: 8 scripts.iucr.org
EV Basiuk, J Gómez-Lara, VA Basiuk… - Journal of Chemical …, 1999 - Springer
A 1:2:2 complex of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane with 2,5-pyridinedicarboxylic acid and water (1) and its 1:1:1.75 complex with 2,2′-dithiosalicylic acid and water (2) …
Number of citations: 13 link.springer.com
LÅ Malmsten - … Section B: Structural Crystallography and Crystal …, 1979 - scripts.iucr.org
(IUCr) The structures of the mixed complexes cadmium(II)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane diiodide and mercury(II)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane …
Number of citations: 33 scripts.iucr.org
TW Hambley, LF Lindoy, JR Reimers… - Journal of the …, 2001 - pubs.rsc.org
Potentiometric titration in 95% methanol (I = 0.1 mol dm−3, Et4NClO4) has been employed to investigate the effect of N-methylation and N-benzylation of 1,4,10,13-tetraoxa-7,16-…
Number of citations: 67 pubs.rsc.org
T Uechi, I Ueda, M Tazaki, M Takagi… - … Section B: Structural …, 1982 - scripts.iucr.org
The title compound,[Cu (Ci6H28N208)], Mr= 439.95, crystallizes in the triclinic space group P1 with one molecule in a unit cell of dimensions a= 7.608 (3), b= 9.064 (2), c= 7-000 (2) A, a…
Number of citations: 34 scripts.iucr.org
EM Nour - Spectrochimica Acta Part A: Molecular Spectroscopy, 1991 - Elsevier
Spectroscopic studies of the reaction of iodiie with the mixed oxygen- nitrogen cyclic base 1,4,10,13-tetraoxa-7,16-diazacyclooc Page 1 Spectmhimica Acta, Vol. 4lA, No. 6. pp. 143-741, …
Number of citations: 64 www.sciencedirect.com
MS Fonari, EV Ganin, YM Chumakov… - New Journal of …, 2009 - pubs.rsc.org
For the first time the bibracchial-crown ether 7,16-bis(4-methoxybenzyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane (1) and its molecular and proton-transfer complexes were …
Number of citations: 7 pubs.rsc.org
P Gluziński, JW Krajewski… - … Section C: Crystal …, 1984 - scripts.iucr.org
(IUCr) Structure of the copper(II) dichloride complex of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diacetatocopper(II) methanol solvate, [Cu(C16H28N2O8)].CuCl2.CH3OH …
Number of citations: 12 scripts.iucr.org

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